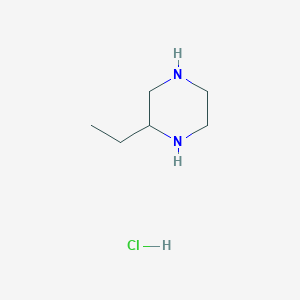

2-Ethyl piperazine hydrochloride

Übersicht

Beschreibung

2-Ethylpiperazine is a useful reactant for the synthesis of bis [thiazolopyrimidinone]piperazines through aza-?Wittig reaction/heterocyclization . It is also used in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis

2-Ethyl piperazine hydrochloride is a white to cream-colored needles or powder . The physical properties such as density, viscosity, and coefficient of thermal expansion of aqueous solutions of Piperazine were experimentally measured for a wide range of temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Antihypertensive Agents

An improved process for synthesizing N-(2,3-Dihydrobenzo[1,4]Dioxin-2-Carbonyl)Piperazine, a crucial intermediate in producing the antihypertensive drug Doxazosin, involves the use of ethyl piperazine derivatives. This method offers higher yields and is a significant step in developing medications for treating hypertension and benign prostatic hyperplasia (BPH) (Ramesh, Reddy, & Reddy, 2006).

Development of Therapeutic Agents

Piperazine hydrochloride derivatives, including 2-Ethyl Piperazine Hydrochloride, have been explored for their potential in developing long-acting therapeutic agents for cocaine abuse treatment. These derivatives exhibit significant enantioselectivity and affinity towards the dopamine transporter, which is crucial for modulating dopamine levels in the brain, a key factor in addiction therapy (Hsin et al., 2002).

Antibacterial Compound Synthesis

Research on 7-piperazinylquinolones containing a functionalized 2-(furan-3-yl)ethyl moiety attached to the piperazine ring has shown that these compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests the utility of 2-Ethyl Piperazine Hydrochloride derivatives in developing new antibacterial agents (Foroumadi et al., 2007).

Carbon Dioxide Capture

Piperazine-based solutions, including those derived from 2-Ethyl Piperazine, have shown promise in carbon dioxide capture technologies due to their resistance to thermal degradation and oxidation. This makes them advantageous for use in absorption/stripping processes aimed at reducing CO2 emissions, contributing to environmental sustainability efforts (Freeman, Davis, & Rochelle, 2010).

Wirkmechanismus

Target of Action

The primary target of 2-Ethyl Piperazine Hydrochloride, a derivative of Piperazine, is the GABA receptor . GABA receptors play a crucial role in the nervous system as they mediate inhibitory neurotransmission. Piperazine binds directly and selectively to muscle membrane GABA receptors .

Mode of Action

2-Ethyl Piperazine Hydrochloride interacts with its targets by acting as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This interaction results in changes in the physiological state of the organism, specifically causing flaccid paralysis .

Biochemical Pathways

It is known that the compound’s action on gaba receptors can lead to the paralysis of parasites . This suggests that it may affect pathways related to neuromuscular transmission.

Pharmacokinetics

Upon entry into the systemic circulation, Piperazine, the parent compound of 2-Ethyl Piperazine Hydrochloride, is partly oxidized and partly eliminated as an unchanged compound . This suggests that 2-Ethyl Piperazine Hydrochloride may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of 2-Ethyl Piperazine Hydrochloride’s action is the flaccid paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Safety and Hazards

Zukünftige Richtungen

There is a novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives which can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .

Eigenschaften

IUPAC Name |

2-ethylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-2-6-5-7-3-4-8-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIHMYOOFAOMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627684 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl piperazine hydrochloride | |

CAS RN |

259808-09-8 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

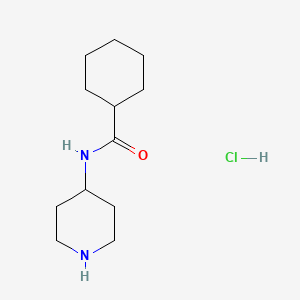

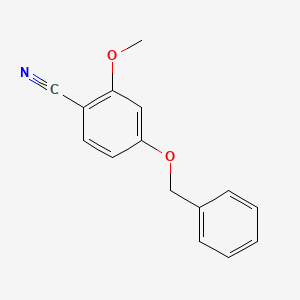

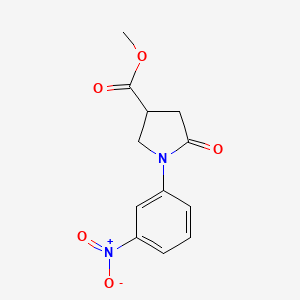

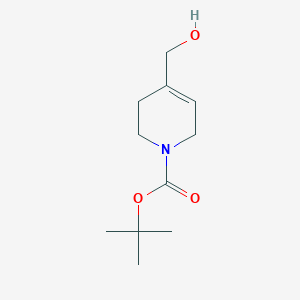

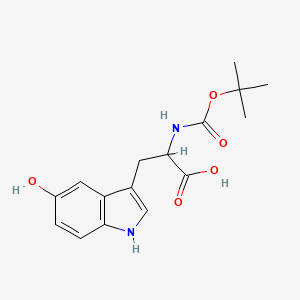

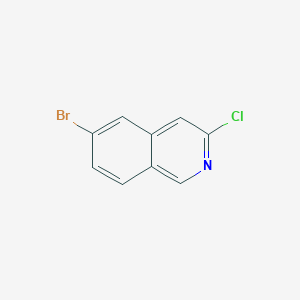

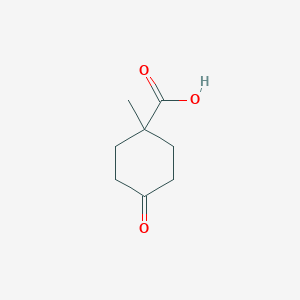

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)